2-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}ethan-1-one
CAS No.:
Cat. No.: VC17784449
Molecular Formula: C12H19N5O
Molecular Weight: 249.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19N5O |
|---|---|
| Molecular Weight | 249.31 g/mol |
| IUPAC Name | 2-amino-1-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylethanone |
| Standard InChI | InChI=1S/C12H19N5O/c13-7-10(18)17-5-2-12(3-6-17)11-9(1-4-16-12)14-8-15-11/h8,16H,1-7,13H2,(H,14,15) |
| Standard InChI Key | OXTUGBRDBVMWTB-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC2(CCN(CC2)C(=O)CN)C3=C1NC=N3 |
Introduction
2-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}ethan-1-one is a complex organic compound known for its unique spirocyclic structure. This molecule integrates imidazo and piperidine moieties, forming a nitrogen-rich heterocyclic framework. The presence of functional groups such as an amino group and a carbonyl group in the ethanone backbone enhances its chemical reactivity and potential applications in various fields.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:
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Construction of the imidazo[4,5-c]pyridine core.
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Formation of the spirocyclic structure by linking the piperidine moiety.
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Functionalization to introduce the ethanone group.
These methods often employ catalysts and protective groups to ensure selectivity and yield.
Potential Applications
Due to its structural complexity and functional groups, this compound has potential applications in:
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Pharmaceuticals: The nitrogen-rich framework suggests possible bioactivity, including enzyme inhibition or receptor binding.
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Material Science: The rigidity of the spirocyclic structure could be exploited in designing stable molecular frameworks.
Future Directions
Further research is needed to explore:
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Biological activity profiling through in vitro and in vivo studies.
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Optimization of synthetic routes for scalability.
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Computational modeling to predict interaction with biological targets.
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